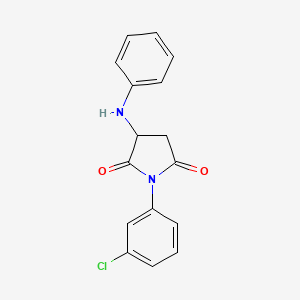![molecular formula C16H26ClNO2 B4986459 N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride, commonly known as DMC or Desoxypipradrol, is a psychoactive drug that belongs to the class of psychostimulants. It is a derivative of pipradrol, which is a mild central nervous system stimulant. DMC is known for its ability to enhance cognitive abilities, improve memory retention, and increase alertness.
科学的研究の応用
DMC has been extensively studied in the field of neuroscience and pharmacology due to its potential therapeutic applications. It has been found to be effective in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. DMC has also been studied for its potential use as a cognitive enhancer and neuroprotective agent.
作用機序
DMC acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in enhanced cognitive abilities, improved memory retention, and increased alertness.
Biochemical and Physiological Effects:
DMC has been shown to increase the levels of dopamine and norepinephrine in the brain, which are responsible for its psychostimulant effects. It also increases the release of glutamate, which is a neurotransmitter involved in learning and memory. DMC has been found to increase heart rate, blood pressure, and body temperature, which are common physiological effects of psychostimulants.
実験室実験の利点と制限
DMC has several advantages as a research tool, including its ability to enhance cognitive abilities and improve memory retention. It is also relatively easy to synthesize and has a long shelf life. However, DMC is a controlled substance, which limits its availability for research purposes. It also has potential side effects, such as increased heart rate and blood pressure, which can complicate the interpretation of experimental results.
将来の方向性
Future research on DMC could focus on its potential therapeutic applications, such as its use in the treatment of ADHD, narcolepsy, and depression. It could also explore its potential as a cognitive enhancer and neuroprotective agent. Further studies could investigate the long-term effects of DMC on the brain and its potential for addiction and abuse.
Conclusion:
DMC is a psychoactive drug that has been extensively studied in the field of neuroscience and pharmacology. It acts as a norepinephrine-dopamine reuptake inhibitor and has potential therapeutic applications for ADHD, narcolepsy, and depression. DMC also has potential as a cognitive enhancer and neuroprotective agent. Further research is needed to fully understand its mechanisms of action and potential benefits and risks.
合成法
The synthesis of DMC involves the reaction of 1-bromo-3,4-dimethoxybenzene with cyclopentylmagnesium bromide, followed by the reaction of the resulting product with benzyl chloroformate. The final step involves the reduction of the benzyl ester with lithium aluminum hydride to obtain DMC in its hydrochloride form.
特性
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-17-12-16(9-5-6-10-16)13-7-8-14(18-2)15(11-13)19-3;/h7-8,11,17H,4-6,9-10,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZHCCFIIEPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCCC1)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

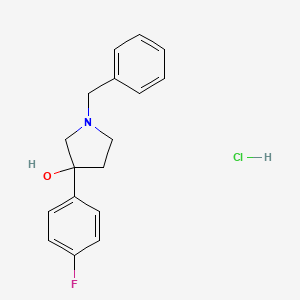
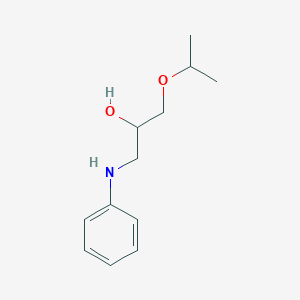
![3-methyl-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4986403.png)
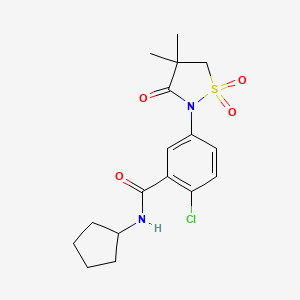
![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4986407.png)
![2-(4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4986412.png)
![6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4986417.png)
![1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4986423.png)
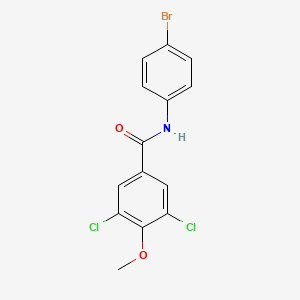
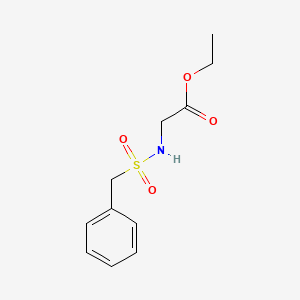
![3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)
![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)
